4-Amino-2-methylbutan-2-ol hydrochloride

Catalog No.
S6641717
CAS No.
20213-86-9
M.F
C5H14ClNO
M. Wt
139.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-methylbutan-2-ol hydrochloride

CAS Number

20213-86-9

Product Name

4-Amino-2-methylbutan-2-ol hydrochloride

IUPAC Name

4-amino-2-methylbutan-2-ol;hydrochloride

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

InChI

InChI=1S/C5H13NO.ClH/c1-5(2,7)3-4-6;/h7H,3-4,6H2,1-2H3;1H

InChI Key

UQDAWKXAXZHYMW-UHFFFAOYSA-N

SMILES

CC(C)(CCN)O.Cl

Canonical SMILES

CC(C)(CCN)O.Cl

4-Amino-2-methylbutan-2-ol hydrochloride is a chemical compound with the molecular formula C5H13ClN2O\text{C}_5\text{H}_{13}\text{ClN}_2\text{O} and a molecular weight of 103.16 g/mol. It is categorized as an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group. The compound is recognized for its structural features, which include a branched aliphatic chain and a secondary amine, making it significant in various chemical and biological contexts. The compound's IUPAC name is 4-amino-2-methylbutan-2-ol, and its CAS number is 26734-08-7 .

Typical of amino alcohols:

  • Acid-base Reactions: The amino group can act as a base, allowing the compound to form salts with acids.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amine can act as a nucleophile, reacting with electrophiles in substitution reactions.
  • Oxidation: The alcohol group may undergo oxidation to form ketones or aldehydes under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-amino-2-methylbutan-2-ol hydrochloride exhibits various biological activities, primarily due to its structural properties that allow interaction with biological systems. Its potential applications include:

    Further studies are necessary to elucidate its full range of biological activities and mechanisms of action.

    Several methods exist for synthesizing 4-amino-2-methylbutan-2-ol hydrochloride:

    • Reduction of Ketones: One common method involves the reduction of corresponding ketones using reducing agents such as lithium aluminum hydride or sodium borohydride.
    • Amination of Alcohols: Another approach is the direct amination of alcohols using ammonia or amines under acidic conditions.
    • Alkylation Reactions: Starting from simpler amines, alkylation with appropriate halides can yield the desired product.

    These synthetic routes allow for the production of this compound in laboratory settings.

    4-Amino-2-methylbutan-2-ol hydrochloride finds applications in various fields:

    • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
    • Research: Utilized in biochemical research to study amino acid metabolism and enzyme interactions.
    • Chemical Industry: Acts as a building block for synthesizing more complex organic molecules.

    Its unique structure makes it valuable for developing new therapeutic agents.

    Interaction studies involving 4-amino-2-methylbutan-2-ol hydrochloride focus on its potential effects on various biological targets:

    • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its pharmacological properties.
    • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo may reveal its efficacy and safety profile.
    • Synergistic Effects: Studies exploring its interactions with other compounds could highlight potential synergistic effects in therapeutic applications.

    These studies are crucial for assessing the compound's viability in clinical settings.

    Similar Compounds: Comparison

    Several compounds exhibit structural similarities to 4-amino-2-methylbutan-2-ol hydrochloride, each possessing unique characteristics:

    Compound NameCAS NumberSimilarity IndexUnique Features
    2-Methyl-4-(methylamino)butan-2-ol866223-53-20.86Contains an additional methylamino group
    (R)-1-Amino-4-methylpentan-3-ol hydrochloride1956436-90-00.81Different stereochemistry affecting activity
    (S)-1-Amino-4-methylpentan-3-ol hydrochloride1956436-90-00.81Stereoisomer with distinct biological effects
    4-Amino-N,N-dimethylbutanamideN/AN/AAmide functional group alters reactivity

    These compounds are noteworthy for their structural similarities but differ significantly in their biological activities and applications, highlighting the uniqueness of 4-amino-2-methylbutan-2-ol hydrochloride within this class of compounds .

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    3

    Exact Mass

    139.0763918 g/mol

    Monoisotopic Mass

    139.0763918 g/mol

    Heavy Atom Count

    8

    Dates

    Last modified: 11-23-2023

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